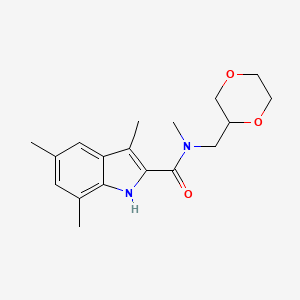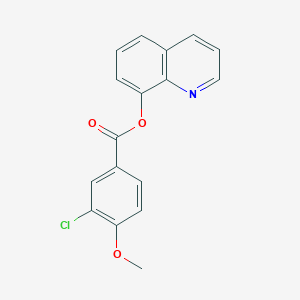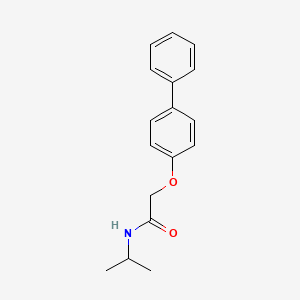![molecular formula C20H33N7O B5590942 1-(5-{1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5590942.png)
1-(5-{1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like this one typically involves multi-step synthetic routes that may include the formation of intermediate compounds, such as those incorporating pyrazole, piperidine, and triazole moieties. The detailed synthetic strategies would likely involve nucleophilic substitution reactions, condensation reactions, and perhaps palladium-catalyzed coupling reactions, tailored to introduce the specific functional groups and to construct the heterocyclic cores efficiently.
Molecular Structure Analysis
Molecular structure investigations of similar compounds are often conducted using X-ray crystallography, combined with computational methods such as DFT calculations to predict electronic properties and NMR chemical shifts. For instance, studies on triazine derivatives incorporating pyrazole and piperidine moieties have highlighted the importance of intermolecular interactions, such as H...H, N...H, and H...C contacts, in determining molecular packing and stability (Shawish et al., 2021).
Applications De Recherche Scientifique
Synthesis and Molecular Structure Investigations
Research on compounds similar to 1-(5-{1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine focuses on their synthesis and molecular structure analysis. A study by Shawish et al. (2021) synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. These compounds' molecular structures were examined through X-ray crystallography, Hirshfeld, and DFT calculations, revealing dominant intermolecular interactions such as H...H, N...H, and H...C contacts. The study highlighted the polar nature of these compounds and their potential applications based on electronic properties and molecular interactions (Shawish et al., 2021).
Ligand Binding and Receptor Interactions
Another aspect of research on similar compounds involves their binding affinity and selectivity towards biological receptors. For instance, a study by Rowley et al. (1997) explored the structure-activity relationships of 4-heterocyclylpiperidines as ligands for the human dopamine D4 receptor. This study systematically examined various parts of the molecule, leading to the discovery of compounds with high affinity and selectivity for dopamine receptors, providing insights into the design of receptor-specific ligands (Rowley et al., 1997).
Antimicrobial and Antifungal Activities
Compounds with structures similar to the one have also been evaluated for their antimicrobial and antifungal activities. A study by Hassan (2013) synthesized new 2-pyrazoline derivatives and examined their antimicrobial efficacy against various organisms. This research contributes to the understanding of the potential therapeutic applications of such compounds (Hassan, 2013).
Antidepressant Potential
Additionally, research by Bailey et al. (1985) on compounds like N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine highlighted their potential as antidepressants with reduced side effects. This study emphasized the narrow structure-activity relationships (SAR) necessary for the antidepressant efficacy of these compounds (Bailey et al., 1985).
Mécanisme D'action
The mechanism of action of pyrazole and triazole derivatives can vary widely depending on their specific structures and the functional groups they contain. They have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Safety and Hazards
Orientations Futures
Given the wide range of biological activities exhibited by pyrazole and triazole derivatives, there is significant interest in the development of new drugs based on these structures. Future research will likely focus on the synthesis of new derivatives with improved potency and selectivity, as well as better safety profiles .
Propriétés
IUPAC Name |
1-[4-[5-[(dimethylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N7O/c1-6-27-18(13-25(4)5)23-24-20(27)16-9-11-26(12-10-16)19(28)8-7-17-14(2)15(3)21-22-17/h16H,6-13H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAVGZDENOHORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1C2CCN(CC2)C(=O)CCC3=NNC(=C3C)C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(5-bromo-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5590875.png)
![1-{2-[3-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5590882.png)
![3-(3-fluorophenyl)-4-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-piperazinone](/img/structure/B5590890.png)
![N,N'-[(2,5-dimethylthiene-3,4-diyl)bis(methylene)]dianiline](/img/structure/B5590898.png)
![2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5590900.png)

![ethyl 2-[(3-pyridinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5590911.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5590915.png)
![N-{(3S*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5590929.png)

![4-(4-thiomorpholinylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5590954.png)
